

# **Anhydrosafflor Yellow B: A Promising Therapeutic Agent for Ischemic Stroke**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Anhydrosafflor yellow B |           |
| Cat. No.:            | B15144304               | Get Quote |

Anhydrosafflor yellow B (ASYB), a primary water-soluble component derived from the dried flowers of Carthamus tinctorius L. (safflower), is emerging as a significant candidate for the treatment of ischemic stroke.[1] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated its potent neuroprotective properties. ASYB exerts its therapeutic effects through multiple mechanisms, primarily by activating the SIRT1 signaling pathway to attenuate oxidative stress and apoptosis, and by exerting anti-inflammatory effects.[1][2][3] This application note provides a comprehensive overview of the therapeutic potential of ASYB in stroke, including detailed experimental protocols and quantitative data to guide researchers and drug development professionals.

## **Quantitative Data Summary**

The neuroprotective effects of **Anhydrosafflor Yellow B** have been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro experiments.

Table 1: In Vivo Efficacy of Anhydrosafflor Yellow B in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)



| Parameter                              | MCAO/R<br>Model<br>Group                                             | ASYB<br>Treatment<br>Group<br>(Dose)                                | Positive<br>Control<br>(Nimodipine<br>) | Sham<br>Group             | Reference |
|----------------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------|-----------------------------------------|---------------------------|-----------|
| Neurological<br>Deficit Score          | Increased<br>score<br>indicating<br>severe<br>neurological<br>injury | Dose-<br>dependent<br>decrease in<br>neurological<br>deficit scores | Decreased<br>score                      | No significant<br>deficit | [4][5]    |
| Infarct<br>Volume                      | Significant<br>infarct<br>volume                                     | Dose-<br>dependent<br>reduction in<br>infarct<br>volume             | Reduced<br>infarct<br>volume            | No infarct                | [2][3]    |
| Oxidative<br>Stress<br>Markers         |                                                                      |                                                                     |                                         |                           |           |
| ROS<br>(Reactive<br>Oxygen<br>Species) | Markedly<br>increased                                                | Dose-<br>dependently<br>downregulate<br>d                           | -                                       | Low levels                | [5]       |
| MDA<br>(Malondialde<br>hyde)           | Markedly<br>increased                                                | Dose-<br>dependently<br>downregulate<br>d                           | -                                       | Low levels                | [5]       |
| GSH-Px<br>(Glutathione<br>Peroxidase)  | Decreased                                                            | Upregulated                                                         | -                                       | Normal levels             | [5]       |
| SOD<br>(Superoxide<br>Dismutase)       | Decreased                                                            | Upregulated                                                         | -                                       | Normal levels             | [5]       |



| Apoptosis<br>Markers |            |            |   |            |              |
|----------------------|------------|------------|---|------------|--------------|
|                      |            |            |   |            |              |
| Bax (mRNA            | Increased  | Decreased  | - | Low        | [2][3]       |
| and protein)         | expression | expression |   | expression |              |
| Bcl-2 (mRNA          | Decreased  | Increased  | - | High       | [2][3]       |
| and protein)         | expression | expression |   | expression |              |
| SIRT1                |            |            |   |            |              |
| Pathway              |            |            |   |            |              |
| Markers              | _          |            |   |            |              |
| SIRT1                | Suppressed | Markedly   |   | Normal     |              |
| (mRNA and            | expression | increased  | - | expression | [2][3][4][5] |
| protein)             | ·<br>      | expression |   | ·<br>      |              |
| FOXO1                | Suppressed | Markedly   |   | Normal     |              |
| (mRNA and            | expression | increased  | - | expression | [2][3]       |
| protein)             |            | expression |   |            |              |
| PGC1α                | Suppressed | Markedly   |   | Normal     |              |
| (mRNA and            | expression | increased  | - | expression | [2][3]       |
| protein)             |            | expression |   |            |              |
| Inflammatory         |            |            |   |            |              |
| Markers              | _          |            |   |            |              |
| HSP60, TLR-          |            |            |   |            |              |
| 4, IL-6, TNF-        | Elevated   | Suppressed | - | Low levels | [1]          |
| α (mRNA and          | levels     | elevation  |   |            |              |
| protein)             |            |            |   |            |              |
| NF-κB p65            | Increased  | Decreased  | - | Low levels | [1]          |
|                      |            |            |   |            |              |

Table 2: In Vitro Efficacy of Anhydrosafflor Yellow B in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model



| Parameter                  | OGD/R Model<br>Group | ASYB Treatment<br>Group<br>(Concentration) | Reference |
|----------------------------|----------------------|--------------------------------------------|-----------|
| Cell Viability             | Decreased            | Increased cell viability                   | [2][3]    |
| Oxidation Properties       | Increased            | Depressed oxidation                        | [2][3]    |
| Neuronal Cell<br>Apoptosis | Increased            | Reduced neuronal cell apoptosis            | [2][3]    |

## **Signaling Pathways and Mechanisms of Action**

**Anhydrosafflor Yellow B** confers neuroprotection against cerebral ischemia/reperfusion injury primarily through the activation of the SIRT1 signaling pathway and by exerting anti-inflammatory effects.

## **SIRT1 Signaling Pathway**

ASYB upregulates the expression of SIRT1, a key regulator of cellular stress resistance and longevity.[2][4] This activation leads to a cascade of downstream effects that collectively mitigate neuronal damage.





Click to download full resolution via product page

Caption: ASYB activates the SIRT1 pathway, leading to reduced oxidative stress and apoptosis.

## **Anti-inflammatory Pathway**

ASYB has been shown to alleviate brain injury in acute permanent cerebral ischemia by suppressing inflammatory responses.





Click to download full resolution via product page

Caption: ASYB inhibits the NF-kB pathway, reducing the expression of pro-inflammatory mediators.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic effects of **Anhydrosafflor Yellow B** in stroke models.

## In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion to mimic the conditions of an ischemic stroke.





Click to download full resolution via product page

### Methodological & Application



Caption: Workflow for the in vivo MCAO/R model to study the effects of ASYB on ischemic stroke.

#### Protocol Steps:

- Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals
  are housed under standard laboratory conditions with free access to food and water.
- Anesthesia: Rats are anesthetized, for example, with an intraperitoneal injection of pentobarbital sodium.
- Surgical Procedure: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Occlusion: A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
- Ischemia: The occlusion is maintained for a specific duration, typically 2 hours, to induce ischemia.
- Reperfusion: The monofilament is withdrawn to allow for reperfusion of the ischemic brain tissue.
- ASYB Administration: ASYB is administered at various doses (e.g., 1.75, 3.5, 7 mg/kg) via intravenous injection at the onset of reperfusion.[1]
- Post-Reperfusion Evaluation (at 24 hours):
  - Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
  - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
  - Molecular Analysis: Brain tissue from the ischemic hemisphere is collected for Western blot, RT-PCR, and immunohistochemistry to analyze protein and mRNA expression of target molecules.



## In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol simulates ischemic conditions in cultured neuronal cells.

#### **Protocol Steps:**

- Cell Culture: Primary hippocampal neurons are cultured for approximately 7 days.
- Oxygen-Glucose Deprivation (OGD): The normal culture medium is replaced with glucosefree Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N<sub>2</sub> and 5% CO<sub>2</sub> at 37°C for a defined period (e.g., 2 hours).
- Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO<sub>2</sub>) for 24 hours.
- ASYB Treatment: ASYB is added to the culture medium at various concentrations (e.g., 5-120 μM) during the reoxygenation phase.[4]
- · Cell Viability and Apoptosis Assays:
  - MTT Assay: To assess cell viability.
  - Hoechst 33342 Staining: To visualize apoptotic nuclei.
  - Flow Cytometry: To quantify the rate of apoptosis.
- Biochemical Assays:
  - ELISA: To measure levels of oxidative stress markers (ROS, MDA, GSH-Px, SOD) in the cell culture supernatant.
  - Western Blot and RT-PCR: To analyze the expression of proteins and genes related to the SIRT1 pathway and apoptosis.

## **Conclusion**



Anhydrosafflor yellow B demonstrates significant therapeutic potential for the treatment of ischemic stroke. Its neuroprotective effects are well-documented and are attributed to its ability to mitigate oxidative stress and apoptosis through the SIRT1 signaling pathway, as well as its anti-inflammatory properties. The detailed protocols and quantitative data presented here provide a solid foundation for further research and development of ASYB as a novel therapeutic agent for stroke.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Promising Therapeutic Agent for Ischemic Stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144304#anhydrosafflor-yellow-b-as-a-therapeutic-agent-for-stroke]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com